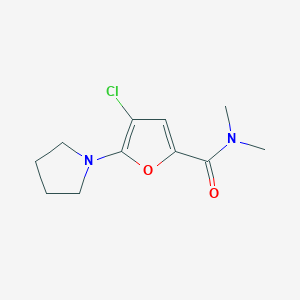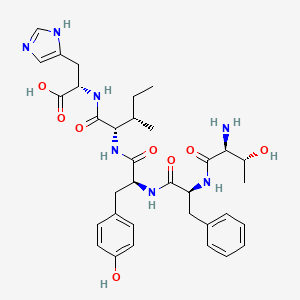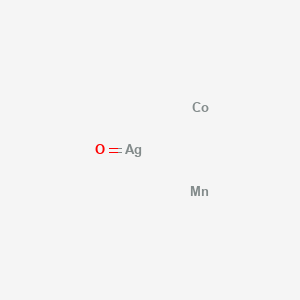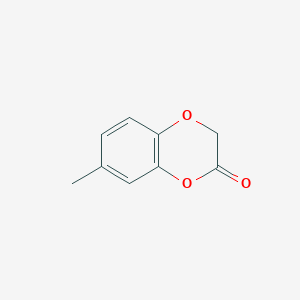![molecular formula C16H24O3 B14205938 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene CAS No. 831170-90-2](/img/structure/B14205938.png)
1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene: is an organic compound characterized by a benzene ring substituted with two methoxy groups and an oct-1-en-3-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene can be synthesized through a multi-step process involving the following key steps:
Starting Material: The synthesis begins with 1,3-dimethoxybenzene.
Alkylation: The benzene ring is alkylated using an appropriate alkylating agent, such as oct-1-en-3-yl bromide, in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and oct-1-en-3-yloxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of oxidative stress and inhibition of inflammatory mediators.
Comparaison Avec Des Composés Similaires
1,3-Dimethoxybenzene: Lacks the oct-1-en-3-yloxy group, making it less complex.
1,3-Dimethoxy-5-(4-phenoxy-2-butyn-1-yl)benzene: Contains a different substituent, leading to distinct chemical properties.
Uniqueness: 1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene is unique due to the presence of the oct-1-en-3-yloxy group, which imparts specific chemical reactivity and potential biological activity not observed in similar compounds.
Propriétés
Numéro CAS |
831170-90-2 |
|---|---|
Formule moléculaire |
C16H24O3 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-oct-1-en-3-yloxybenzene |
InChI |
InChI=1S/C16H24O3/c1-5-7-8-9-13(6-2)19-16-11-14(17-3)10-15(12-16)18-4/h6,10-13H,2,5,7-9H2,1,3-4H3 |
Clé InChI |
CTRLFKUZFASTMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=C)OC1=CC(=CC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Morpholin-2-yl)phenyl]methyl}hydrazine-1-carboxamide](/img/structure/B14205855.png)
amino}methyl)phenol](/img/structure/B14205863.png)
![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
![1H-Benzimidazol-5-amine, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14205876.png)

![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)


![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)


